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Compound of Interest

Compound Name: Diiodosilane

Cat. No.: B1630498

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diiodosilane (SiHzI2)
as a precursor for the chemical vapor deposition (CVD) of silicon-containing thin films.
Diiodosilane is a valuable precursor for depositing high-purity films, such as silicon nitride
(SisN4) and silicon carbide (SiC), at relatively low temperatures, making it suitable for
applications in semiconductor manufacturing and for creating protective or dielectric layers.[1]

[2][3]

Precursor Properties and Handling

Diiodosilane is a colorless liquid that serves as an excellent source of silicon for CVD and
atomic layer deposition (ALD) processes.[1] Its reactivity allows for the generation of highly
reactive silicon radicals, particularly in plasma-enhanced CVD (PECVD), facilitating the efficient
deposition of thin films with controlled properties.

Table 1: Physical and Chemical Properties of Diiodosilane
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Property Value

Chemical Formula SiHzl2

Molecular Weight 283.91 g/mol
Appearance Colorless liquid[1]
Boiling Point 149-150 °C
Melting Point -1°C

Density 2.834 g/cm3

Safety and Handling Precautions:

Diiodosilane is a reactive and hazardous chemical that requires careful handling in a
controlled environment.

o Reactivity: It reacts with water and moisture, so it must be handled under an inert
atmosphere (e.g., nitrogen or argon).[4][5][6][7]

o Flammability: Diiodosilane is a flammable liquid and vapor.[5][8] Keep away from heat,
sparks, open flames, and hot surfaces.[4][8] Use spark-proof tools and explosion-proof
equipment.[5][6]

o Toxicity and Corrosivity: It is harmful if inhaled, in contact with skin, or if swallowed, and it
can cause burns.[5] Always use appropriate personal protective equipment (PPE), including
chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Work in a well-ventilated area
or a chemical fume hood.[5]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as water and amines.[4][5]

Chemical Vapor Deposition Applications

Diiodosilane is primarily used for the deposition of silicon nitride films, which are crucial as
passivation layers, dielectric materials, and protective coatings in microelectronics.[9] It is also
a precursor for silicon carbide and other silicon-containing films. A key advantage of using
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diiodosilane is the ability to deposit high-quality films at lower temperatures compared to
traditional silicon precursors like dichlorosilane, which often requires temperatures above
700°C.[2]

Silicon Nitride (SisN4) Deposition

Diiodosilane can be used in both thermal and plasma-enhanced CVD to deposit silicon nitride
films. The use of a nitrogen source, such as ammonia (NHs) or nitrogen (N2), is required.

Table 2: Process Parameters for Diiodosilane CVD of Silicon-Containing Films

Parameter Thermal CVD PECVDI/PE-ALD
Precursor Diiodosilane (SiHzl2) Diiodosilane (SiHzl2)

] Ammonia (NHs) or Nitrogen
Co-reactant Ammonia (NHs)

(N2)

Temperature 200 - 600 °CJ[9] 100 - 650 °C[9]
Pressure 10 mTorr - 20 Torr[9] 10 mTorr - 20 Torr[9]
Precursor Vapor Pressure > 10 Torr Not specified

Table 3: Reported Film Properties for Silicon Nitride using Diiodosilane Precursor (PE-ALD)

] ) With N2 and
Property With NHs With N2
Plasma Treatment
Hydrogen Impurity 19% 15% 11%
Film Density Not specified Not specified 3.21 g/lcm3

Data from a study on plasma-enhanced atomic layer deposition, a process closely related to
PECVD.[10]

Experimental Protocols
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The following are generalized protocols for thermal CVD and PECVD of silicon nitride using

diiodosilane. Actual parameters will need to be optimized for the specific CVD reactor and
desired film properties.

General Experimental Workflow
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Caption: General workflow for a CVD process using diiodosilane.
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Protocol for Thermal CVD of Silicon Nitride

Substrate Preparation: Clean the silicon wafer substrate using a standard cleaning
procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

Reactor Preparation: Ensure the CVD reactor is clean and perform a leak check to ensure
vacuum integrity.

Loading: Load the cleaned substrate into the reaction chamber.

Pump Down: Evacuate the chamber to a base pressure, typically in the range of 1076 to 10~
Torr.

Heating: Heat the substrate to the desired deposition temperature (e.g., 400-600 °C).
Precursor Delivery:

o Heat the diiodosilane source to a temperature that provides a vapor pressure of at least
10 Torr.[9]

o Introduce the diiodosilane vapor into the reaction chamber at a controlled flow rate.

o Simultaneously introduce the nitrogen source gas (e.g., ammonia) at a specific SiHz12:NHs
flow ratio.

Deposition: Maintain the temperature, pressure, and gas flow rates for the desired deposition
time to achieve the target film thickness.

Post-Deposition:
o Stop the precursor and co-reactant gas flows.
o Purge the reactor with an inert gas (e.g., N2 or Ar).

o Turn off the heater and allow the substrate to cool down under vacuum or in an inert
atmosphere.

Unloading: Once at room temperature, vent the chamber and unload the coated substrate.
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» Characterization: Analyze the deposited film for thickness, refractive index, composition, and
other properties using techniques like ellipsometry, Fourier-transform infrared spectroscopy
(FTIR), and X-ray photoelectron spectroscopy (XPS).

Protocol for Plasma-Enhanced CVD (PECVD) of Silicon
Nitride
The PECVD process is similar to the thermal CVD protocol but includes a plasma generation

step to enhance the reaction at lower temperatures.

» Follow steps 1-5 of the thermal CVD protocol. The deposition temperature for PECVD can be
lower (e.g., 200-400 °C).

e Precursor and Gas Introduction: Introduce the diiodosilane vapor and the nitrogen source
gas (NHs or N2) into the chamber.

» Plasma Ignition: Apply radio frequency (RF) power to the electrodes in the reaction chamber
to generate a plasma. The plasma decomposes the precursor and co-reactant gases into
reactive species.

» Deposition: The reactive species adsorb on the substrate surface and react to form a silicon
nitride film.

e Follow steps 8-10 of the thermal CVD protocol.

Reaction Mechanism

The exact reaction mechanism for diiodosilane in CVD is complex and can involve both gas-
phase and surface reactions. In general, the process involves the thermal or plasma-assisted
decomposition of diiodosilane to produce reactive silicon-containing species.
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Caption: Conceptual reaction pathway for silicon nitride CVD from diiodosilane.

In this proposed mechanism, diiodosilane and the nitrogen source (ammonia) are introduced
into the CVD reactor. Energy from heat (in thermal CVD) or plasma (in PECVD) causes the
decomposition of these precursors into highly reactive radical species. These radicals then
adsorb onto the substrate surface, where they react to form the solid silicon nitride film.
Gaseous byproducts, such as hydrogen iodide (HI) and hydrogen (H2), are desorbed from the
surface and removed by the vacuum system.

Conclusion

Diiodosilane is a versatile and effective precursor for the chemical vapor deposition of high-
quality silicon-containing thin films, particularly silicon nitride, at lower temperatures than
traditional methods. Its use in both thermal and plasma-enhanced CVD processes offers
precise control over film properties. Proper safety precautions are essential when handling this
reactive compound. The protocols and data presented here provide a foundation for
researchers and scientists to develop and optimize their diiodosilane-based CVD processes
for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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